molecular formula C8H11NO2 B14346851 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid CAS No. 98593-29-4

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid

Cat. No.: B14346851
CAS No.: 98593-29-4
M. Wt: 153.18 g/mol
InChI Key: IMTWIFPDQVRIGQ-UHFFFAOYSA-N
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Description

1-Azabicyclo[222]oct-2-ene-3-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid typically involves the construction of the bicyclic framework followed by functionalization at specific positions. One common method involves the use of cyclization reactions where precursors containing the necessary functional groups are subjected to conditions that promote ring closure. For example, the reaction of a suitable amine with a diene under acidic conditions can lead to the formation of the bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as catalytic hydrogenation, followed by selective functionalization, are often employed. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination of features imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

CAS No.

98593-29-4

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid

InChI

InChI=1S/C8H11NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h5-6H,1-4H2,(H,10,11)

InChI Key

IMTWIFPDQVRIGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=C2)C(=O)O

Origin of Product

United States

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